5-Chlorothiophene-2-carbohydrazide

Organic synthesis Nucleophilic substitution Thiophene derivatives

Researchers synthesizing thiophene-containing antimicrobials face hazardous in-house chlorination with variable yields. 5-Chlorothiophene-2-carbohydrazide eliminates this bottleneck as a pre-formed dual-reactive scaffold: • 5-Cl enables nucleophilic aromatic substitution & cross-coupling; hydrazide forms hydrazones with aldehydes/ketones • 97% min. purity, mp 146-150 °C ensures batch-to-batch reproducibility for SAR studies • Validated precursor for Schiff base derivatives active against S. aureus, E. coli & P. aeruginosa

Molecular Formula C5H5ClN2OS
Molecular Weight 176.62 g/mol
CAS No. 351983-31-8
Cat. No. B1349901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chlorothiophene-2-carbohydrazide
CAS351983-31-8
Molecular FormulaC5H5ClN2OS
Molecular Weight176.62 g/mol
Structural Identifiers
SMILESC1=C(SC(=C1)Cl)C(=O)NN
InChIInChI=1S/C5H5ClN2OS/c6-4-2-1-3(10-4)5(9)8-7/h1-2H,7H2,(H,8,9)
InChIKeyWVOBELBQWDRLMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chlorothiophene-2-carbohydrazide: Procurement-Ready Building Block


5-Chlorothiophene-2-carbohydrazide (CAS 351983-31-8), also designated as 5-chloro-2-thiophenecarboxylic acid hydrazide, is a heterocyclic building block featuring a chlorinated thiophene ring at the 5-position and a reactive carbohydrazide moiety at the 2-position [1]. The compound has a molecular weight of 176.62 g/mol, molecular formula C₅H₅ClN₂OS, and is commercially available as a solid with a melting point range of 146–150 °C and typical purity of 97% . As a versatile intermediate, it serves as a precursor for synthesizing thiophene- or pyrimidine-containing pharmaceuticals, agrochemicals, and functional materials .

Irreplaceable Reactivity of 5-Chlorothiophene-2-carbohydrazide


Direct substitution of 5-chlorothiophene-2-carbohydrazide with non-chlorinated thiophene-2-carbohydrazide, other halogenated variants, or alternative hydrazide derivatives is precluded by distinct steric and electronic factors that govern downstream reactivity. The 5-chloro substituent exerts both electron-withdrawing inductive effects and resonance contributions that modulate the electrophilicity of the thiophene ring, directly influencing nucleophilic aromatic substitution yields and regioselectivity in cross-coupling reactions . Additionally, the hydrazide moiety enables condensation with aldehydes and ketones to form hydrazones, a reaction that cannot be replicated by carboxylic acids, esters, or amines . These structural features create a unique reactivity profile that cannot be mimicked by in-class compounds lacking the precise 5-chloro-2-carbohydrazide substitution pattern.

5-Chlorothiophene-2-carbohydrazide: Comparative Evidence


Nucleophilic Aromatic Substitution via 5-Chloro Substituent

The 5-chloro substituent on the thiophene ring can be displaced by nucleophiles, providing a site for structural diversification that is absent in unsubstituted thiophene-2-carbohydrazide . This synthetic advantage has been leveraged in patent literature for generating structurally diverse compound libraries via sequential functionalization .

Organic synthesis Nucleophilic substitution Thiophene derivatives

Validated Precursor for Antimicrobial Agent Synthesis

5-Chlorothiophene-2-carbohydrazide has been successfully employed as a key building block in the synthesis of antimicrobial agents, as documented in a 2024 study [1]. The compound was incorporated into (E)-5-(4-(5-chlorothiophene-2-carbonyl)piperazin-1-yl)-N'-(substituted methylene) benzofuran-2-carbohydrazide derivatives (10a–10r), with the 5-chlorothiophene moiety contributing to the observed antibacterial activity. Several synthesized compounds demonstrated MIC values of 62.5 μg/mL against S. aureus, E. coli, and P. aeruginosa, confirming that the 5-chlorothiophene-2-carbonyl fragment is a productive substructure for antimicrobial agent development.

Antimicrobial Medicinal chemistry Schiff base derivatives

Condensation Chemistry via Hydrazide Moiety

The carbohydrazide functional group readily undergoes condensation with aldehydes and ketones to form hydrazones, a key reaction for generating Schiff base ligands and heterocyclic scaffolds . This reactivity is absent in thiophene-2-carboxylic acid, thiophene-2-carboxylate esters, and 2-aminothiophene derivatives.

Hydrazone formation Schiff base Condensation reactions

Commercial Availability with Defined Purity Specifications

5-Chlorothiophene-2-carbohydrazide is commercially available with a minimum purity specification of 97% and melting point range of 146–150 °C, as documented by major chemical suppliers . The compound is offered in research quantities (e.g., 1 g, 5 g) with defined storage conditions at room temperature .

Procurement Quality control Reproducibility

5-Chlorothiophene-2-carbohydrazide: Procurement Scenarios


Synthesis of Antimicrobial Heterocyclic Compound Libraries

Researchers developing novel antimicrobial agents can use 5-chlorothiophene-2-carbohydrazide as a validated building block for generating thiophene-containing Schiff base derivatives with demonstrated antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) strains. The compound serves as the 5-chlorothiophene-2-carbonyl donor in hybrid molecular frameworks [1].

Sequential Functionalization: Hydrazone Formation then Nucleophilic Substitution

The dual reactive sites enable sequential derivatization: (1) condensation of the hydrazide group with aldehydes or ketones to form hydrazone linkages, and (2) nucleophilic displacement of the 5-chloro substituent to introduce additional functionality. This stepwise functionalization strategy is not accessible with unsubstituted thiophene-2-carbohydrazide or non-halogenated analogs .

Preparation of Thiophene-Pyrimidine Hybrid Pharmacophores

The compound is a documented precursor for constructing thiophene-pyrimidine hybrid structures, a scaffold class relevant to antibacterial and pesticide development . Procurement of pre-formed 5-chlorothiophene-2-carbohydrazide eliminates the need for in-house chlorination of thiophene intermediates, which often involves hazardous reagents and variable yields.

Reproducible SAR Studies with Defined Building Blocks

Structure-activity relationship (SAR) investigations in medicinal chemistry demand building blocks with well-defined purity and consistent batch-to-batch properties. The commercial availability of 5-chlorothiophene-2-carbohydrazide at 97% minimum purity with established melting point specifications (146–150 °C) supports reproducible synthetic outcomes and reliable biological assay interpretation .

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